5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione is a chemical compound that features a unique structure combining a dioxane ring and an imidazolidine-dione moiety
Scientific Research Applications
5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 1,4-dioxane with a suitable imidazolidine-dione precursor under controlled conditions. One common method involves the use of a catalyst such as silver triflate (AgOTf) and an oxidizing agent like potassium persulfate (K2S2O8) in a solvent mixture of 1,4-dioxane and water . The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides and hydroxyl derivatives, while reduction can produce alcohols and other reduced forms.
Mechanism of Action
The mechanism of action of 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol: This compound shares a similar dioxane ring structure and exhibits antimicrobial activity.
1,4-Dioxane-2,6-dimethanol: Another compound with a dioxane ring, used in various research applications.
Uniqueness
5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its combined dioxane and imidazolidine-dione structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(1,4-dioxan-2-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(5-4-13-2-3-14-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZMXXDWYWELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2COCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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